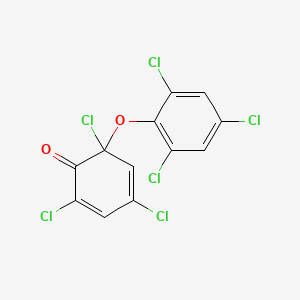
2,4,6-Trichloro-6-(2,4,6-trichlorophenoxy)cyclohexa-2,4-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trichloro-6-(2,4,6-trichlorophenoxy)cyclohexa-2,4-dien-1-one is a chlorinated organic compound known for its unique chemical structure and properties. It is a derivative of phenol and is characterized by the presence of multiple chlorine atoms, which contribute to its reactivity and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-6-(2,4,6-trichlorophenoxy)cyclohexa-2,4-dien-1-one typically involves the reaction of 2,4,6-trichlorophenol with appropriate reagents under controlled conditions. One common method includes the reaction of 2,4,6-trichlorophenol with dihalogenated compounds in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures, often around 80°C, with continuous stirring and refluxing to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized conditions to maximize yield and purity. The use of solvents like toluene and the application of catalysts can enhance the efficiency of the reaction. Post-reaction, the product is typically purified through processes such as recrystallization or distillation to obtain the desired compound in high purity .
化学反应分析
Types of Reactions
2,4,6-Trichloro-6-(2,4,6-trichlorophenoxy)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of chlorine atoms, the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water and a catalyst, the compound can undergo hydrolysis to form phenolic derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various chlorinated phenols and their derivatives, which have applications in different chemical processes and industries .
科学研究应用
2,4,6-Trichloro-6-(2,4,6-trichlorophenoxy)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of antimicrobial agents.
作用机制
The mechanism of action of 2,4,6-Trichloro-6-(2,4,6-trichlorophenoxy)cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and cellular membranes. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modification of enzyme activity. This interaction can disrupt cellular processes and lead to the compound’s antimicrobial and pesticidal effects .
相似化合物的比较
Similar Compounds
2,4,6-Trichlorophenol: A precursor to the compound, known for its use in the production of pesticides and disinfectants.
2,4,6-Trichloroanisole: Known for causing cork taint in wines, it is structurally similar but has different applications.
1,3,5-Trichloro-2-hydroxybenzene: Another chlorinated phenol with similar reactivity but different uses in chemical synthesis.
Uniqueness
2,4,6-Trichloro-6-(2,4,6-trichlorophenoxy)cyclohexa-2,4-dien-1-one is unique due to its dual phenolic and chlorinated structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
属性
CAS 编号 |
574003-32-0 |
|---|---|
分子式 |
C12H4Cl6O2 |
分子量 |
392.9 g/mol |
IUPAC 名称 |
2,4,6-trichloro-6-(2,4,6-trichlorophenoxy)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C12H4Cl6O2/c13-5-1-7(15)10(8(16)2-5)20-12(18)4-6(14)3-9(17)11(12)19/h1-4H |
InChI 键 |
XRJTZROYSOQYDZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Cl)OC2(C=C(C=C(C2=O)Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


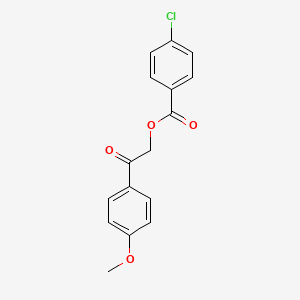
![3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14230790.png)

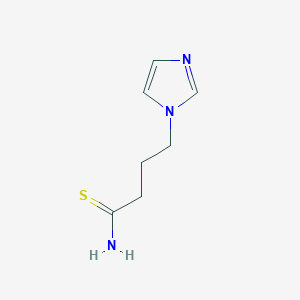
![2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate](/img/structure/B14230796.png)
![1-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14230799.png)
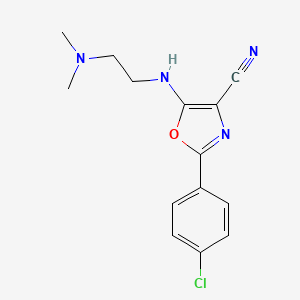
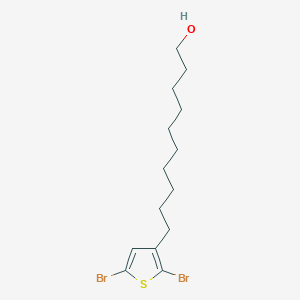
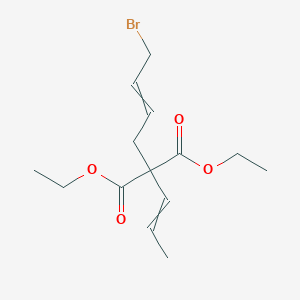


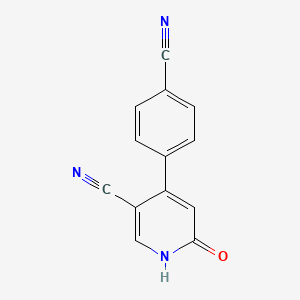
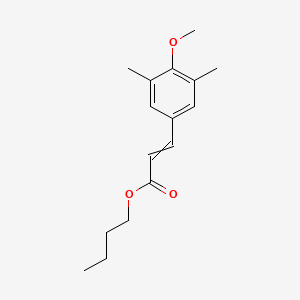
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-5-yl)-](/img/structure/B14230847.png)
